2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a compound that features a trifluoromethyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity and ability to interact with various molecular targets.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to disrupt specific biochemical pathways in plants and pests.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-D-phenylalanine: This compound also contains a trifluoromethyl group and is used in similar applications.
3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid: Another compound with a trifluoromethyl group, used in medicinal chemistry.
Uniqueness
2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is unique due to its specific pyrazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H8F3N3O2 |
---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C7H8F3N3O2/c1-3(6(14)15)13-2-4(11)5(12-13)7(8,9)10/h2-3H,11H2,1H3,(H,14,15) |
InChI Key |
UVRYYASDOMPGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)N |
Origin of Product |
United States |
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